2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, where an acyl chloride reacts with the piperidine derivative in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
Pharmaceutical Development: The compound is explored for its potential to serve as a lead compound in drug discovery and development.
Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels involved in disease processes . The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-bromophenyl)acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and pharmacokinetic properties. The fluorine atom can increase the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-11-4-5-12-18(17)21-19(23)14-15-8-6-7-13-22(15)26(24,25)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZPTFNKAIBZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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